Salzmannianoside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

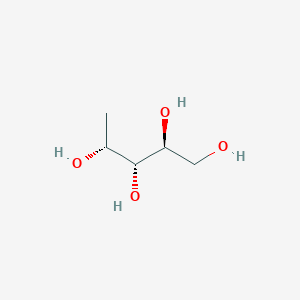

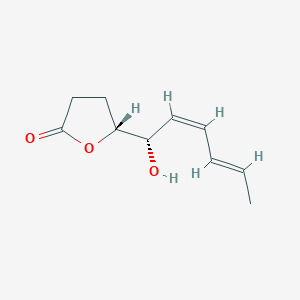

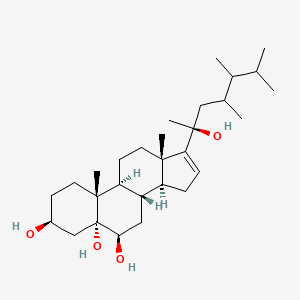

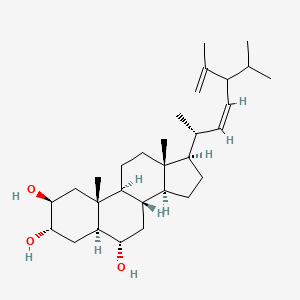

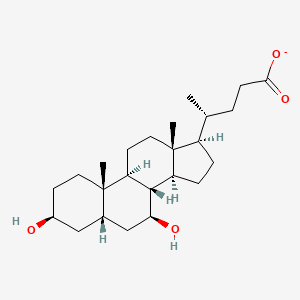

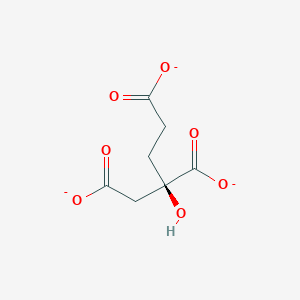

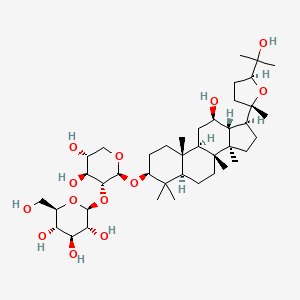

Salzmannianoside B is a triterpenoid saponin that is the tetrasaccharide derivative of hederagenin. Isolated from Serjania salzmanniana, it exhibits antifungal and molluscicidal activities. It has a role as an antifungal agent, a molluscicide and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a hydroxy monocarboxylic acid and a tetrasaccharide derivative. It derives from a hederagenin.

科学的研究の応用

Antifungal and Molluscicidal Properties

Salzmannianoside B, a novel saponin isolated from Serjania salzmanniana, has demonstrated molluscicidal activity, causing significant mortality in Biomphalaria alexandrina, a vector of Schistosoma mansoni. Additionally, it exhibits antifungal properties, effective against Cryptococcus neoformans and Candida albicans (Ekabo et al., 1996).

Antioxidant and Anti-inflammatory Effects

Studies have shown that salvianolic acid B (a compound similar to this compound) exerts protective effects against oxidative stress-induced damage in endothelial cells. It achieves this by modulating oxidative stress and inflammatory pathways, thus preventing endothelial apoptosis (Yang et al., 2018).

Cardioprotective Properties

Salvianolic acid B has been found to inhibit myocardial fibrosis by regulating the TGF-β1/Smad signaling pathway, suggesting potential for heart disease treatments (Gao et al., 2019).

Neuroprotective Potential

In the context of brain injuries, salvianolic acid B has shown promise in reducing ischemia-reperfusion-induced brain injury by enhancing antioxidant enzyme activities and scavenging free radicals (Chen et al., 2000).

Antidepressant-like Effects

Research indicates that salvianolic acid B has antidepressant-like effects, demonstrated in animal models through reduced immobility in forced swim and tail suspension tests, without affecting locomotor activity (Feng et al., 2012).

Anti-Obesity Activity

Salvianolic acid B has been shown to attenuate body weight gain in high-fat diet-induced obese mice, potentially through modulation of gut microbiota and the LPS/TLR4 signaling pathway (Li et al., 2020).

Anti-Apoptotic Effects in Endothelial Cells

It inhibits hydrogen peroxide-induced apoptosis in endothelial cells, mainly through the PI3K/Akt signaling pathway (Liu et al., 2007).

Protective Role in Oxidative Damage

Salvianolic acid B has broad pharmacological effects against oxidative damage, including anti-inflammatory, anti-apoptotic, and anti-fibrotic effects, and promotes stem cell proliferation and differentiation (Xiao et al., 2020).

Hepatoprotective Effects

It attenuates hepatocyte apoptosis and hepatic injury, balancing expression of Bcl-2 family members and inhibiting activated Caspase-3 (Yan et al., 2010).

Enhancing Angiogenesis

Salvianolic acid B enhances angiogenic processes in endothelial cells, up-regulating gene expression of VEGF and its receptors (Lay et al., 2003).

Effect on Pulmonary Fibrosis

It inhibits myofibroblast transdifferentiation in experimental pulmonary fibrosis, potentially via up-regulation of Nrf2 (Liu et al., 2018).

特性

分子式 |

C52H84O21 |

|---|---|

分子量 |

1045.2 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C52H84O21/c1-23-32(56)40(72-42-37(61)33(57)26(55)20-66-42)39(63)44(68-23)73-41-35(59)28(70-43-38(62)36(60)34(58)27(19-53)69-43)21-67-45(41)71-31-11-12-48(4)29(49(31,5)22-54)10-13-51(7)30(48)9-8-24-25-18-47(2,3)14-16-52(25,46(64)65)17-15-50(24,51)6/h8,23,25-45,53-63H,9-22H2,1-7H3,(H,64,65)/t23-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,48-,49-,50+,51+,52-/m0/s1 |

InChIキー |

YEIXSARWQBTGKU-IQEICKHKSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(CO9)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。